Crotamiton is a chemical compound primarily used in the treatment of scabies and other skin conditions characterized by itching. It is classified as an antiparasitic agent, exhibiting both antipruritic (itch-relieving) and insecticidal properties. Crotamiton is known for its ability to interact with specific ion channels in the body, influencing itch-related behaviors and providing relief from discomfort caused by skin irritations.
Crotamiton is synthesized from various starting materials, including toluidine derivatives and crotonic acid. The compound's molecular formula is , and it has a molecular weight of approximately 217.28 g/mol. Its structure includes a phenyl ring, an amide functional group, and a butenamide moiety, which contribute to its biological activity and effectiveness in treating skin conditions.
Crotamiton falls under the category of pharmaceutical compounds used for dermatological applications. It is recognized as a scabicide, specifically targeting the mites that cause scabies. The compound is often formulated as a topical ointment or cream, allowing for localized treatment of affected areas.
Crotamiton can be synthesized through several methods. The most common synthetic route involves the reaction of ethylamine with 2-methylbenzonitrile, followed by the addition of crotonic acid under reflux conditions in a suitable solvent such as ethanol or methanol. This process typically includes purification steps like recrystallization or distillation to achieve the desired product purity.
Technical Details:
Industrial production utilizes high-capacity reactors and continuous flow systems to enhance efficiency while maintaining quality control through techniques like high-performance liquid chromatography (HPLC).
The molecular structure of Crotamiton features:
The canonical SMILES representation of Crotamiton is CCN(C1=CC=CC=C1C)C(=O)C=CC
, which illustrates its structural components.
Crotamiton undergoes various chemical reactions, including:
Common Reagents:
The chemical reactivity of Crotamiton allows it to be modified for enhanced therapeutic effects or to reduce potential side effects associated with its use.
Crotamiton exerts its effects primarily through interaction with transient receptor potential vanilloid 4 (TRPV4) channels, which are involved in mediating itch sensations. By modulating these channels, Crotamiton effectively reduces itch-related behaviors in animal models. Additionally, it demonstrates antiparasitic activity that is toxic to scabies mites, making it effective in treating infestations.
Crotamiton is primarily used in dermatology for:
Recent studies have also explored its potential applications in formulations combined with other active ingredients like mometasone furoate, enhancing its therapeutic efficacy while maintaining safety profiles . The compound's effectiveness has been validated through clinical studies demonstrating significant rates of improvement in patients treated for scabies .
Crotamiton (CAS 483-63-6) is chemically designated as (E)-N-Ethyl-N-(2-methylphenyl)but-2-enamide, with the systematic name reflecting its core structural features: an ethyl group, a 2-methylphenyl ring, and a trans-configured crotonamide chain. Its molecular formula is C₁₃H₁₇NO, yielding a molecular weight of 203.28 g/mol [1] [5] [7].
The defining characteristic of crotamiton is the trans (E) configuration of the butenamide moiety, confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. This planar arrangement positions the carbonyl group (C=O) and the vinyl hydrogen atom on opposite sides of the C2=C3 double bond (Fig. 1). The trans geometry optimizes molecular stability by minimizing steric hindrance between the methyl group (C4) and the amide nitrogen [4] [9]. Key structural parameters include:
Fig. 1: Crotamiton structural diagram showing (E)-configuration. Gray: Carbon; Blue: Nitrogen; Red: Oxygen; White: Hydrogen.
Technical-grade crotamiton may contain trace cis (Z) isomers (<2%), detectable via high-performance liquid chromatography (HPLC). The cis isomer exhibits reduced biological activity due to steric interference with target binding sites. Pharmacopoeial standards (EP, BP) specify ≥98% (E)-isomer purity, ensured through:
Crotamiton is a lipophilic molecule (experimental LogP = 2.88–3.09), enabling efficient skin penetration. Its solubility profile reveals significant challenges in aqueous formulations [1] [5] [9]:
Table 1: Solubility and Partition Properties of Crotamiton
Solvent System | Solubility (mg/mL) | Conditions |
---|---|---|
Dimethyl sulfoxide (DMSO) | 140 | 25°C |
Deionized water | 0.35 | 25°C |
Methanol | Miscible | 20°C |
n-Octanol | 85.2 | 25°C |
Ethanol | Miscible | 20°C |
Partitioning behavior is pH-independent due to the absence of ionizable groups. The low aqueous solubility necessitates formulation as emulsions or lotions using surfactants (e.g., polysorbate 80) [1] [10].
Crotamiton displays moderate thermal stability, decomposing above 200°C. Key volatility and stability parameters include:
Table 2: Thermal and Physical Constants of Crotamiton
Property | Value | Method |
---|---|---|
Boiling point | 153–155°C at 13 mmHg | EP/BP Reference Standard |
Density | 0.987 g/mL at 25°C | EP/BP Reference Standard |
Refractive index (n₂₀/D) | 1.54 | EP/BP Reference Standard |
Flash point | 113°C (closed cup) | EP/BP Reference Standard |
Storage stability | Stable ≤24 months at 2–8°C | Pharmacopoeial specification |
Differential scanning calorimetry (DSC) shows no polymorphic transitions below its melting point (25°C). The subambient melting point necessitates stabilization in solid formulations via adsorption onto silica or encapsulation [4] [6] [10].
Industrial synthesis employs a Schotten-Baumann acylation between trans-crotonoyl chloride and N-ethyl-o-toluidine (Fig. 2). Key process parameters include:
Table 3: Industrial Synthesis Parameters
Parameter | Specification | Purpose |
---|---|---|
Reaction solvent | Dichloromethane | Minimize hydrolysis |
Temperature | 20–25°C | Control exotherm |
Base catalyst | Potassium carbonate | Scavenge HCl |
Molar ratio (amine:acyl chloride) | 1:1.05 | Ensure complete conversion |
Reaction duration | 2–3 hours | Maximize yield |
The reaction proceeds under anhydrous conditions to prevent crotonoyl chloride hydrolysis. Yields typically exceed 90%, with crude purity >95% confirmed via gas chromatography (GC) [4] [9].
Fig. 2: Synthesis route: Crotonoyl chloride + N-Ethyl-o-toluidine → Crotamiton.
Crude crotamiton undergoes multistep purification to meet pharmacopoeial standards (EP/BP):
Final quality control includes:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7